Escin Ib, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is one of the key components of the escin mixture, which also includes other isomers such as escin Ia and isoescin. The chemical structure of escin Ib is characterized by a complex arrangement of a trisaccharide moiety linked to a triterpenoid aglycone. Its molecular formula is with a molecular weight of approximately 1131.27 Da. Escin Ib exhibits low solubility in water but is known for its significant pharmacological properties, including anti-inflammatory and anti-edematous effects .
Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for its safe and effective use. Studies have been conducted to compare the pharmacokinetics and bioavailability of escin Ib with other components of escin, like isoescin Ib, in rats. This research helps determine the optimal dosage forms and routes of administration for potential future clinical applications [].
Escin, including escin Ib, has been shown to possess anti-inflammatory and anti-edema (swelling) properties in pre-clinical studies. Researchers are investigating the underlying mechanisms of these effects, focusing on how escin Ib might influence specific cellular processes involved in inflammation and edema formation [].
Escin Ib is recognized for its diverse biological activities:
The synthesis of escin Ib can be achieved through several methods:
Escin Ib has various applications in both medicinal and cosmetic fields:
Studies on escin Ib have highlighted its interactions with various biological systems:
Escin Ib belongs to a family of saponins that share structural similarities but differ in their biological activities. Here are some similar compounds:
Compound | Source | Unique Features |
---|---|---|
Escin Ia | Aesculus hippocastanum | More soluble than escin Ib; different pharmacokinetics |
Isoescin Ia | Aesculus hippocastanum | Exhibits lower anti-inflammatory activity compared to escins |
Escin IIa | Aesculus hippocastanum | Has distinct acylation patterns affecting its bioactivity |
Escin IIb | Aesculus hippocastanum | Similar structure but different therapeutic applications |
Escin Ib is unique due to its specific combination of anti-inflammatory and anti-edematous properties while exhibiting lower solubility compared to some other saponins like isoescins. This characteristic may influence its therapeutic efficacy and application in clinical settings.
Escin Ib is a triterpene saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 Da [1] [2] [3]. The compound represents one of the major active constituents found in horse chestnut (Aesculus hippocastanum) seeds, comprising approximately 60% of the escin mixture alongside escin Ia [4] [5]. Structurally, escin Ib consists of a protoescigenin backbone, which is an oleanane-type pentacyclic triterpene aglycone, linked to a complex trisaccharide moiety at the C-3 position [6] [7].
The protoescigenin backbone features a characteristic oleanane structure with six hydroxyl groups positioned at C-3, C-16, C-21, C-22, C-24, and C-28 [8]. The trisaccharide chain attached to the C-3 hydroxyl group consists of β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid [9] [10]. Advanced spectroscopic analysis using nuclear magnetic resonance and mass spectrometry has confirmed the complete structural characterization of escin Ib [11].
The compound exhibits specific acylation patterns that distinguish it from related escin isomers [12]. At position C-21, escin Ib carries a 21-angeloyl group, while the C-22 position is esterified with an acetyl group [13] [14]. These acyl modifications are crucial for the compound's biological activity and structural stability [15].
Escin Ib demonstrates complex stereochemical features with multiple defined stereocenters throughout its molecular structure [16]. The compound possesses 27 defined stereocenters, making it a highly complex stereoisomer within the escin family [17]. The stereochemical configuration follows the (3β,16α,21β,22α) pattern, which is characteristic of the protoescigenin-type saponins [18] [19].
The angeloyl group attached at C-21 exists in the Z-configuration, specifically as (2Z)-2-methyl-2-butenoyl, which contributes to the compound's distinctive three-dimensional structure [20] [21]. This Z-configuration is essential for maintaining the proper spatial arrangement necessary for optimal biological activity [22].
Within the escin mixture, escin Ib represents the β-escin form, which is distinguished from α-escin forms by its melting point, hemolytic index, specific rotation, and water solubility characteristics [23]. The compound can undergo isomerization under specific conditions, particularly when exposed to elevated temperatures, leading to interconversion between different escin forms [24] [25].
The 21-angeloyl group in escin Ib plays a fundamental role in determining the compound's biological activity and pharmacological properties [26]. Research has demonstrated that escins containing the 21-angeloyl group, including escin Ib, exhibit significantly enhanced biological activities compared to those with different acyl substituents [27] [28]. Specifically, escin Ib with its 21-angeloyl group demonstrates more potent anti-inflammatory effects than escin Ia, which contains a 21-tigloyl group [29].
The angeloyl moiety contributes to the compound's ability to inhibit vascular permeability induced by various inflammatory mediators [30]. Studies have shown that the presence of the angeloyl group enhances the compound's capacity to inhibit serotonin-induced vascular permeability in experimental models [31]. The structural characteristics of the angeloyl group, particularly its Z-configuration and methyl substitution pattern, are critical for maintaining optimal binding affinity to target receptors [32].
Furthermore, the 21-angeloyl group influences the compound's membrane-penetrating properties and cellular uptake mechanisms [33]. The lipophilic nature of the angeloyl substituent facilitates membrane interaction while maintaining the appropriate hydrophilic-lipophilic balance necessary for biological activity [34].
The 2'-O-xylopyranosyl moiety represents a distinctive structural feature that significantly impacts escin Ib's biological properties [35]. This sugar substituent can replace one of the glucose molecules in the trisaccharide chain, creating structural variants within the escin Ib family [36]. The presence of the xylopyranosyl group enhances the compound's water solubility while maintaining its biological activity profile [37].
Research indicates that escins containing the 2'-O-xylopyranosyl moiety, including certain variants of escin Ib, demonstrate superior anti-inflammatory activities compared to their glucopyranosyl-containing counterparts [38]. The xylopyranosyl group influences the compound's interaction with biological membranes and affects its distribution within cellular compartments [39].
The specific positioning of the xylopyranosyl moiety at the 2'-position of the sugar chain creates a unique three-dimensional structure that enhances target specificity [40]. This structural arrangement contributes to the compound's ability to modulate various signaling pathways involved in inflammation and vascular permeability [41].
The primary structural difference between escin Ia and escin Ib lies in the acyl group attached at the C-21 position of the protoescigenin backbone [42]. Escin Ia contains a tigloyl group at C-21, while escin Ib features an angeloyl group at the same position [43] [44]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights, making them geometric isomers [45].
The tigloyl group in escin Ia adopts an E-configuration, whereas the angeloyl group in escin Ib exists in the Z-configuration [46]. This geometric difference significantly impacts the compounds' biological activities, with escin Ib generally demonstrating superior pharmacological properties [47]. The angeloyl group's Z-configuration creates a more compact molecular structure that enhances binding interactions with target proteins [48].
Additionally, the sugar chain composition differs between the two isomers [49]. Escin Ia typically contains a 2'-O-glucopyranosyl moiety, while escin Ib may contain either a 2'-O-glucopyranosyl or 2'-O-xylopyranosyl group [50]. These differences in sugar composition contribute to variations in solubility, stability, and biological activity between the two compounds [51].
Property | Escin Ia | Escin Ib |
---|---|---|
C-21 Acyl Group | Tigloyl (E-configuration) | Angeloyl (Z-configuration) |
Sugar Chain | 2'-O-Glucopyranosyl | 2'-O-Xylopyranosyl or 2'-O-Glucopyranosyl |
Anti-inflammatory Activity | Moderate | Enhanced |
Serotonin Inhibition | Weak | Strong |
Escin Ib and isoescin Ib represent α-escin and β-escin forms, respectively, with distinct structural and physicochemical properties [52]. The fundamental difference lies in the spatial arrangement of functional groups around the protoescigenin backbone, particularly affecting the compound's three-dimensional conformation [53]. Isoescin Ib belongs to the α-escin family and exhibits different melting points, solubility characteristics, and biological activities compared to escin Ib [54].
The two compounds demonstrate bidirectional interconversion under physiological conditions, with escin Ib converting more readily to isoescin Ib than the reverse process [55] [56]. This interconversion phenomenon has significant implications for pharmacokinetic studies and therapeutic applications. Both compounds share identical molecular formulas but differ in their stereochemical configurations, leading to distinct pharmacological profiles.
Isoescin Ib typically exhibits higher water solubility compared to escin Ib, which affects its bioavailability and distribution characteristics. However, escin Ib generally demonstrates superior biological activity, making it the preferred therapeutic component in escin-based preparations. The structural differences between these isomers also influence their stability under various environmental conditions.
Escin Ib exhibits distinctive physicochemical properties that influence its stability and biological applications. The compound appears as a white to off-white amorphous powder with a melting point range of 224-227°C. Its density is calculated to be approximately 1.46 ± 0.1 g/cm³, while the predicted boiling point reaches 1140.6 ± 65.0°C.
Regarding solubility characteristics, escin Ib demonstrates good solubility in ethanol and other organic solvents but exhibits limited water solubility. In dimethyl sulfoxide, the compound achieves a solubility of 100 mg/mL (88.40 mM) with ultrasonic assistance. This solubility profile significantly impacts the compound's formulation requirements and bioavailability considerations.
The compound displays a predicted pKa value of 2.63 ± 0.70, indicating its acidic nature due to the presence of the glucuronic acid moiety. The flash point is estimated at 311.8 ± 27.8°C, providing important safety information for handling and storage procedures. For optimal stability, escin Ib should be stored at -20°C in tightly sealed containers protected from light and moisture.
Stability studies have revealed that escin Ib maintains its structural integrity under controlled storage conditions. However, the compound can undergo degradation when exposed to extreme pH conditions, elevated temperatures, or prolonged light exposure. The presence of the angeloyl group contributes to the compound's relative stability compared to other escin isomers.
Property | Value |
---|---|
Molecular Weight | 1131.26 Da |
Melting Point | 224-227°C |
Density | 1.46 ± 0.1 g/cm³ |
pKa | 2.63 ± 0.70 |
Solubility in Ethanol | Good |
Water Solubility | Limited |
Storage Temperature | -20°C |
Irritant;Environmental Hazard